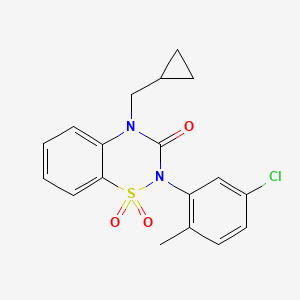

2-(5-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

This compound belongs to the benzothiadiazine trione class, characterized by a bicyclic core structure with sulfonamide and ketone functionalities. The substituents at positions 2 (5-chloro-2-methylphenyl) and 4 (cyclopropylmethyl) are critical for its physicochemical and pharmacological properties. The cyclopropane moiety enhances metabolic stability, while the chloro-methylphenyl group contributes to lipophilicity and target-binding affinity .

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-12-6-9-14(19)10-16(12)21-18(22)20(11-13-7-8-13)15-4-2-3-5-17(15)25(21,23)24/h2-6,9-10,13H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZFKSPHZRQTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-chloro-2-methylphenyl)-4-(cyclopropylmethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of benzothiadiazine derivatives often include:

- Antimicrobial Activity : Exhibits potential against various bacteria and fungi.

- Anti-inflammatory Effects : May reduce inflammation through inhibition of specific pathways.

- Antioxidant Properties : Demonstrates the ability to scavenge free radicals.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance:

- In vitro tests indicated effectiveness against Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) for certain strains was determined to be as low as 32 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anti-inflammatory Effects

Research has demonstrated that this compound can inhibit pro-inflammatory cytokines. Key findings include:

- Reduction in levels of TNF-alpha and IL-6 in cell culture models.

- In vivo studies showed decreased paw edema in rat models of inflammation.

Antioxidant Properties

The antioxidant capacity of the compound was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound showed a scavenging ability comparable to ascorbic acid at a concentration of 50 µg/mL.

| Compound | % Inhibition at 50 µg/mL |

|---|---|

| Benzothiadiazine Derivative | 87.5 |

| Ascorbic Acid | 90.0 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on the efficacy of the compound against multi-drug resistant strains highlighted its potential as an alternative therapeutic agent. The compound was found to effectively inhibit growth and biofilm formation.

-

Case Study on Anti-inflammatory Mechanism :

- In a model simulating rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and histological evidence of inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Key Observations:

Core Scaffold Differences: The target compound and K261-2248 share the benzothiadiazine trione core, while others in (e.g., acetamides, thiazolidinones) belong to distinct chemical classes. This limits direct pharmacological comparisons .

Substituent Effects :

- The cyclopropylmethyl group in the target compound likely improves metabolic stability compared to the bulkier 2-chlorophenylmethyl group in K261-2248 .

- The 5-chloro-2-methylphenyl substituent may offer balanced lipophilicity relative to K261-2248’s 3,4-dimethylphenyl group, which could hinder membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.